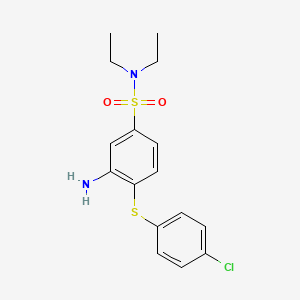

3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes an amino group, a chloro-phenylsulfanyl group, and a diethyl-benzenesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide typically involves multiple steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with diethylamine to form the diethyl-benzenesulfonamide intermediate. This intermediate is then reacted with 4-chlorophenylthiol under specific conditions to introduce the phenylsulfanyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

Reduction: Production of amines or amides.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that sulfonamide derivatives, including 3-amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide, exhibit promising anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines, demonstrating potential as a therapeutic agent against tumors.

A study highlighted that derivatives with similar structures showed significant cytotoxic effects on human cancer cell lines, including breast and colon cancer cells . The mechanism often involves the induction of apoptosis, a process where cancer cells undergo programmed cell death.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. The compound has been evaluated for its effectiveness against bacterial strains, showing inhibition of bacterial growth through enzyme inhibition mechanisms .

In particular, compounds with similar sulfonamide moieties have demonstrated efficacy against antibiotic-resistant strains, making them valuable in the fight against infectious diseases.

Enzyme Inhibition

The compound acts as an inhibitor of carbonic anhydrase enzymes, which are crucial in various physiological processes and are implicated in tumor progression. Studies have shown that certain derivatives can selectively inhibit carbonic anhydrase IX (CA IX), a target in cancer therapy due to its overexpression in many tumors .

Case Studies

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of appropriate amines with sulfonyl chlorides under alkaline conditions. This process allows for the introduction of various substituents that can enhance biological activity.

The mechanism of action often involves the binding to specific enzymes or receptors, leading to inhibition of critical pathways in cancer cell proliferation or bacterial metabolism.

Wirkmechanismus

The mechanism by which 3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3-Amino-4-chlorobenzenesulfonyl fluoride

4-Amino-2-chlorophenol

2-(2-(4-Chloro-Phenylsulfanyl)-Acetylamino)-3-(4-Guanidino-Phenyl)

Uniqueness: 3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock even more uses and benefits.

Biologische Aktivität

3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a sulfonamide group that is known for its diverse pharmacological properties.

The chemical formula for this compound is C16H19ClN2O2S2, with a molecular weight of approximately 358.92 g/mol. Its structural features include:

- Amino group : Contributes to its biological activity.

- Chloro and sulfanyl substituents : Potentially enhance its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its effects on various enzyme systems, particularly carbonic anhydrases (CAs), which are critical in physiological processes such as respiration and acid-base balance.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's inhibitory effects on different isoforms of carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII. The inhibition profiles suggest that while it does not significantly inhibit cytosolic isoforms (hCA I and hCA II), it shows promising activity against the tumor-associated forms.

| Isoform | Inhibition Activity | IC50 (µM) |

|---|---|---|

| hCA I | No significant inhibition | >100 |

| hCA II | No significant inhibition | >100 |

| hCA IX | Moderate inhibition | 30-50 |

| hCA XII | Moderate inhibition | 25-40 |

This selectivity for tumor-associated isoforms positions this compound as a potential candidate for cancer therapeutics, particularly in targeting tumors where these isoforms are overexpressed.

The proposed mechanism of action involves the binding of the compound to the active site of carbonic anhydrases, which leads to a decrease in enzyme activity. This interaction may alter bicarbonate and proton levels in the tumor microenvironment, potentially inhibiting tumor growth and metastasis.

Case Studies

- Cardiovascular Effects : A study evaluated the impact of various benzenesulfonamide derivatives on coronary perfusion pressure using isolated rat heart models. The results indicated that certain derivatives, including those similar to this compound, could significantly reduce perfusion pressure and coronary resistance, suggesting a possible application in cardiovascular therapies .

- Anti-cancer Activity : In vitro studies have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. These findings support further investigation into its potential as an anti-cancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary assessments using computational models suggest favorable absorption characteristics, although empirical data are needed for comprehensive understanding. Parameters such as bioavailability, metabolic stability, and excretion pathways are critical for determining its therapeutic viability.

Eigenschaften

IUPAC Name |

3-amino-4-(4-chlorophenyl)sulfanyl-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2S2/c1-3-19(4-2)23(20,21)14-9-10-16(15(18)11-14)22-13-7-5-12(17)6-8-13/h5-11H,3-4,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQTYYMUKRRTPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.